molecular formula C12H16O2S B13653113 1-(3-((Ethylthio)methyl)-4-methoxyphenyl)ethan-1-one

1-(3-((Ethylthio)methyl)-4-methoxyphenyl)ethan-1-one

Cat. No.: B13653113
M. Wt: 224.32 g/mol
InChI Key: XWFWLUJATVIYRK-UHFFFAOYSA-N
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Description

1-(3-((Ethylthio)methyl)-4-methoxyphenyl)ethan-1-one is an organic compound with a complex structure that includes an ethylthio group, a methoxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Ethylthio)methyl)-4-methoxyphenyl)ethan-1-one typically involves the reaction of 4-methoxyacetophenone with ethylthiomethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-((Ethylthio)methyl)-4-methoxyphenyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl ethanones.

Scientific Research Applications

1-(3-((Ethylthio)methyl)-4-methoxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-((Ethylthio)methyl)-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The ethylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)ethan-1-one: Lacks the ethylthio group, making it less reactive in certain chemical reactions.

    1-(3-Methylthio-4-methoxyphenyl)ethan-1-one: Similar structure but with a methylthio group instead of an ethylthio group, which may affect its reactivity and biological activity.

Uniqueness

1-(3-((Ethylthio)methyl)-4-methoxyphenyl)ethan-1-one is unique due to the presence of both the ethylthio and methoxy groups, which confer distinct chemical and biological properties. These functional groups make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

1-[3-(ethylsulfanylmethyl)-4-methoxyphenyl]ethanone

InChI

InChI=1S/C12H16O2S/c1-4-15-8-11-7-10(9(2)13)5-6-12(11)14-3/h5-7H,4,8H2,1-3H3

InChI Key

XWFWLUJATVIYRK-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=C(C=CC(=C1)C(=O)C)OC

Origin of Product

United States

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